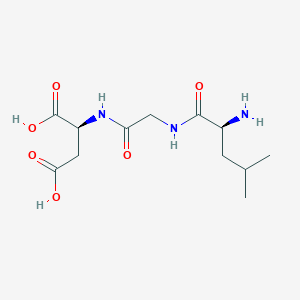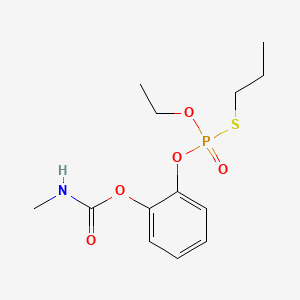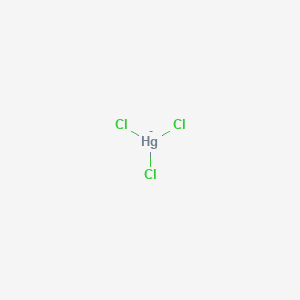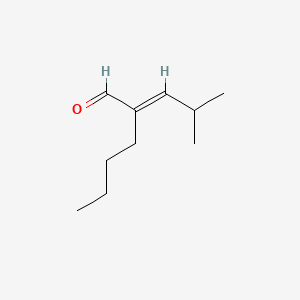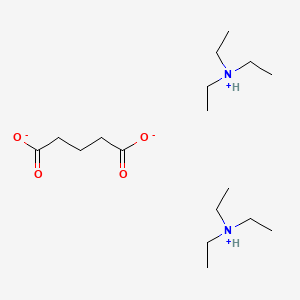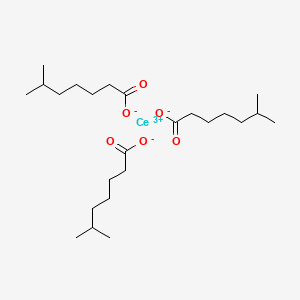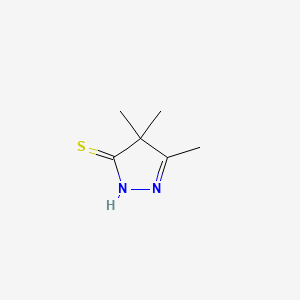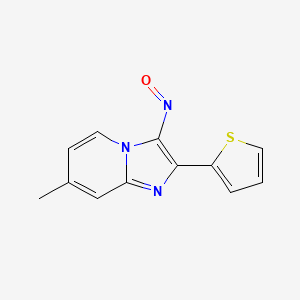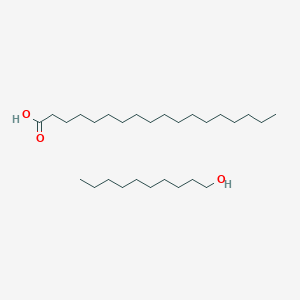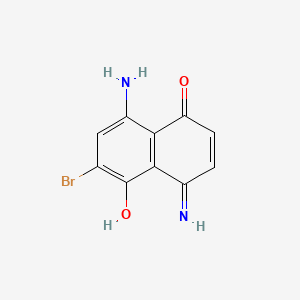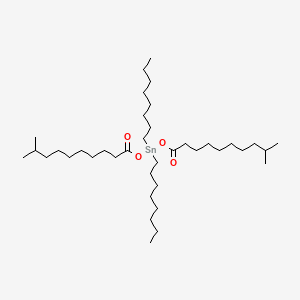
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol: is an organic compound with the molecular formula C12H24O2 . It is a derivative of tetrahydropyran, featuring a six-membered ring with oxygen and a hydroxyl group attached to the second carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol typically involves the oxa-6π-electrocyclization of dienones , a common pathway for creating 2H-pyran derivatives . This method involves the cyclization of dienones under specific conditions to form the desired tetrahydropyran structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with various molecular targets and pathways. The hydroxyl group and the tetrahydropyran ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2,5-dimethyl-2H-pyranmethanol: A similar compound with methyl groups instead of propyl groups.
2H-Pyran-2-methanol, tetrahydro-: Another related compound with a similar core structure but different substituents.
Uniqueness
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of propyl groups can affect its solubility, boiling point, and interactions with other molecules, distinguishing it from its methyl-substituted counterparts .
Propiedades
Número CAS |
85392-29-6 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(2,5-dipropyloxan-2-yl)methanol |
InChI |
InChI=1S/C12H24O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h11,13H,3-10H2,1-2H3 |
Clave InChI |
MQXJAGMQBSLYGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(OC1)(CCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



